![molecular formula C21H22O B12542288 [1,1'-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)- CAS No. 659734-67-5](/img/structure/B12542288.png)
[1,1'-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)-: is an organic compound that features a biphenyl core with a hydroxyl group at the 2-position and a tetramethylcyclopentadienyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)- typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a directed ortho-metalation followed by oxidation.
Attachment of the Tetramethylcyclopentadienyl Group: The tetramethylcyclopentadienyl group can be attached through a Friedel-Crafts alkylation reaction using a tetramethylcyclopentadienyl halide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [1,1’-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)- can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a biphenyl derivative.
Substitution: The tetramethylcyclopentadienyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a biphenyl derivative without the hydroxyl group.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: It can be incorporated into polymers to improve their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s unique structure may be explored for potential pharmaceutical applications, including as a scaffold for drug design.
Biological Probes: It can be used as a fluorescent probe in biological imaging due to its potential photophysical properties.
Industry:
Electronics: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Coatings: It can be used in the formulation of advanced coatings with enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which [1,1’-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)- exerts its effects depends on its application. For example, as a ligand in catalysis, it coordinates to a metal center, altering the electronic properties of the metal and facilitating various catalytic transformations. In biological applications, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Biphenyl: Lacks the hydroxyl and tetramethylcyclopentadienyl groups, making it less functionalized.
Phenol: Contains a hydroxyl group but lacks the biphenyl core and tetramethylcyclopentadienyl group.
Cyclopentadienyl Complexes: Similar in having a cyclopentadienyl group but differ in the substitution pattern and additional functional groups.
Uniqueness:
Structural Complexity: The combination of a biphenyl core, hydroxyl group, and tetramethylcyclopentadienyl group provides a unique structural framework.
Functional Versatility: The presence of multiple functional groups allows for diverse chemical reactivity and applications in various fields.
This detailed article provides a comprehensive overview of [1,1’-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
659734-67-5 |
|---|---|
Molecular Formula |
C21H22O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-phenyl-6-(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)phenol |
InChI |
InChI=1S/C21H22O/c1-13-14(2)16(4)20(15(13)3)19-12-8-11-18(21(19)22)17-9-6-5-7-10-17/h5-12,15,22H,1-4H3 |
InChI Key |
NGPWQBJRAVRYKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C(C(=C1C2=CC=CC(=C2O)C3=CC=CC=C3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



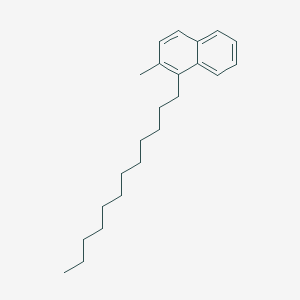

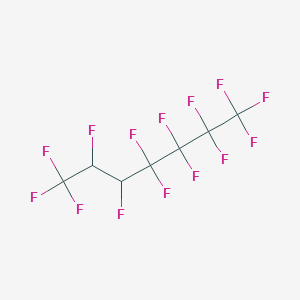

![3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12542235.png)
![1,4-Bis{[3,4-bis(decyloxy)phenyl]methyl}piperazine](/img/structure/B12542238.png)
![1-[Difluoro(methylsulfanyl)methyl]naphthalene](/img/structure/B12542253.png)
![Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate](/img/structure/B12542255.png)

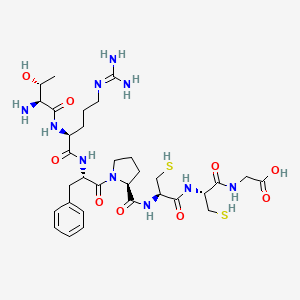
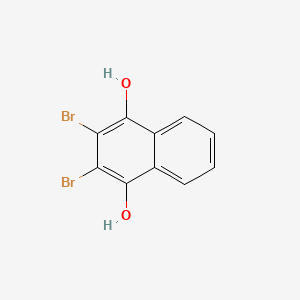
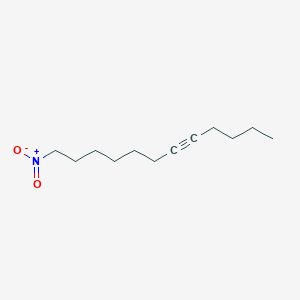
![[Carbonyldi(4,1-phenylene)]bis[(4-chlorophenyl)methanone]](/img/structure/B12542298.png)
